1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone
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Overview
Description
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring . Triazole compounds, containing two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
Triazole compounds are known to participate in a variety of chemical reactions due to the presence of multiple nitrogen atoms in the ring structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. Triazole compounds generally have good stability and can form hydrogen bonds, which can improve their pharmacokinetics, pharmacological, and toxicological properties .Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Thiazole derivatives have been found to affect various biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole, a parent material for this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone and its related compounds have shown cytotoxic activities against tumor cell lines . The IC50 value ranges of 15.6–39.8 and 23.9–41.8 µM for MCF-7 and HCT-116 cells, respectively, have been reported .
Temporal Effects in Laboratory Settings
Related compounds have shown changes in their effects over time .
Metabolic Pathways
Related compounds are known to interact with various enzymes .
Properties
IUPAC Name |
1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O2S/c1-3-15-24-19-28(25-15)18(30)17(31-19)16(27-10-8-26(9-11-27)12(2)29)13-4-6-14(7-5-13)20(21,22)23/h4-7,16,30H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEKOLNHQSUTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCN(CC4)C(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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